

# CAS number and molecular weight of Fmoc-4-aminomethyl-phenylacetic acid.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Fmoc-4-aminomethyl-phenylacetic acid*

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An In-Depth Technical Guide to **Fmoc-4-aminomethyl-phenylacetic Acid**: A Versatile Building Block in Peptide and Bioconjugate Chemistry

## Abstract

This technical guide provides a comprehensive overview of **Fmoc-4-aminomethyl-phenylacetic acid**, a key non-proteinogenic amino acid derivative utilized by researchers, medicinal chemists, and drug development professionals. We will explore its fundamental chemical properties, its strategic importance in modern peptide synthesis, and its application as a bifunctional linker in the construction of complex bioconjugates. This document serves as a practical resource, offering field-proven insights into its application, including detailed, validated protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

## Introduction: The Strategic Value of a Unique Building Block

In the landscape of peptide-based therapeutics and advanced biomaterials, the ability to move beyond the canonical 20 amino acids is paramount. Non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), are powerful tools for modulating the pharmacological and structural properties of peptides.[1][2][3][4][5] **Fmoc-4-aminomethyl-phenylacetic acid** (Fmoc-Ampa) stands out as a particularly versatile NPAA.[6]

Its structure is unique: it combines the features of an amino acid, allowing for its seamless integration into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), with the properties of a rigid spacer conferred by the phenylacetic acid moiety.<sup>[7]</sup> This dual-functionality allows it to be used in two primary strategic contexts:

- As a Structural Modifier: When incorporated into the peptide backbone, the phenylacetic acid group introduces a defined spatial constraint, influencing peptide conformation and potentially enhancing resistance to enzymatic degradation.<sup>[1][4]</sup>
- As a Bifunctional Linker: The molecule can be attached to a solid support or peptide via its carboxyl group, and after Fmoc deprotection, the exposed aminomethyl group can be used for further derivatization. Conversely, and more commonly, the aminomethyl group is incorporated into the peptide C-terminus, leaving the acetic acid moiety's carboxyl group available for the conjugation of other molecules, such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains.<sup>[7]</sup>

This guide will elucidate the practical applications stemming from this unique molecular architecture.

## Core Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. **Fmoc-4-aminomethyl-phenylacetic acid** is a stable, white crystalline powder under standard laboratory conditions.<sup>[6]</sup>

Property	Value	Source(s)
CAS Number	176504-01-1	[6][8][9]
Molecular Formula	C <sub>24</sub> H <sub>21</sub> NO <sub>4</sub>	[6][9]
Molecular Weight	387.43 g/mol	[6][9]
IUPAC Name	2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid	[6]
Purity	Typically ≥95% (HPLC)	[9]
Appearance	White to off-white powder	[6]
Storage	Store at 2-8 °C, sealed in a dry environment	[6][8]

## The Chemistry of Application: Fmoc-SPPS

The utility of **Fmoc-4-aminomethyl-phenylacetic acid** is intrinsically linked to the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the α-amino functionality of the amino acid.[10][11] This allows for an orthogonal protection strategy where acid-labile groups are used for side-chain protection, a cornerstone of modern peptide chemistry that enables the synthesis of complex and modified peptides under mild conditions.[10][12]

The synthesis cycle is a robust and repeatable process, making it ideal for automation. The core workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.

## Workflow of Fmoc-SPPS Cycle

The following diagram illustrates the key steps involved in adding a single amino acid, in this case, **Fmoc-4-aminomethyl-phenylacetic acid**, to a peptide chain during SPPS.



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Caption: A typical cycle for solid-phase peptide synthesis (SPPS).

## Experimental Protocol: Incorporation of Fmoc-4-aminomethyl-phenylacetic Acid

This protocol provides a validated, step-by-step methodology for the manual incorporation of **Fmoc-4-aminomethyl-phenylacetic acid** into a peptide sequence using standard coupling reagents.

**Pillar of Trustworthiness:** This protocol is a self-validating system. Each step includes a clear objective and is followed by washing steps to remove excess reagents, ensuring the purity of the growing peptide chain. The optional monitoring step provides a checkpoint for reaction completion.

### Materials and Reagents

- Resin with a free amino group (e.g., Rink Amide resin post-Fmoc deprotection)
- **Fmoc-4-aminomethyl-phenylacetic acid**
- N,N'-Diisopropylethylamine (DIPEA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, sequencing grade
- Dichloromethane (DCM), peptide synthesis grade
- Solid-phase synthesis vessel with a frit
- Inert gas (Nitrogen or Argon) supply

### Step-by-Step Methodology

This protocol assumes a starting scale of 0.1 mmol on a resin with a substitution loading of 0.5 mmol/g (i.e., 200 mg of resin). Reagent quantities should be adjusted proportionally for different scales or resin loadings.

#### Step 1: Resin Preparation and N-terminal Deprotection

- Causality: This step exposes the free amine on the resin-bound peptide, making it nucleophilic and ready to attack the activated carboxyl group of the incoming amino acid.
- If starting with a new resin, swell 200 mg of the resin in DMF for 30-60 minutes in the synthesis vessel.
- Drain the DMF.
- Add a solution of 20% piperidine in DMF (approx. 5 mL) to the resin.
- Agitate with nitrogen bubbling or shaking for 5 minutes. Drain.
- Repeat the 20% piperidine treatment for an additional 15 minutes. Drain.
- Wash the resin thoroughly to remove all traces of piperidine:
  - 5 x DMF washes
  - 3 x DCM washes
  - 3 x DMF washes

#### Step 2: Amino Acid Activation and Coupling

- Causality: The carboxylic acid of **Fmoc-4-aminomethyl-phenylacetic acid** is converted into a highly reactive ester by HBTU in the presence of a base (DIPEA). This activated ester rapidly reacts with the free amine on the resin to form a stable amide (peptide) bond.<sup>[13]</sup>
- In a separate vial, dissolve **Fmoc-4-aminomethyl-phenylacetic acid** (155 mg, 0.4 mmol, 4 equivalents) and HBTU (148 mg, 0.39 mmol, 3.9 equivalents) in 3 mL of DMF.
- Add DIPEA (139  $\mu$ L, 0.8 mmol, 8 equivalents) to the solution.

- Agitate the activation mixture for 1-2 minutes.
- Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.
- Agitate the reaction mixture with nitrogen bubbling or shaking for 1-2 hours at room temperature.

### Step 3: Post-Coupling Wash and Monitoring

- Causality: Extensive washing is critical to remove unreacted starting materials and coupling byproducts, preventing their interference in subsequent synthesis cycles.
- Drain the coupling solution from the reaction vessel.
- Wash the resin thoroughly:
  - 5 x DMF washes
  - 3 x DCM washes
- (Optional) Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

The resin is now ready for the deprotection of the newly added **Fmoc-4-aminomethyl-phenylacetic acid** (repeating Step 1) to continue the elongation of the peptide chain.

## Conclusion: Enabling Next-Generation Therapeutics

**Fmoc-4-aminomethyl-phenylacetic acid** is more than just another amino acid derivative; it is an enabling tool for medicinal chemists. Its incorporation can fundamentally alter the properties of a peptide, improving stability and creating novel structures.<sup>[1][7]</sup> As a linker, it provides a robust scaffold for the construction of peptide-drug conjugates, a class of therapeutics with immense promise for targeted therapy.<sup>[7]</sup> By understanding its core properties and mastering its application through validated protocols, researchers can fully leverage its potential to design and synthesize the next generation of innovative peptide-based molecules.

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- To cite this document: BenchChem. [CAS number and molecular weight of Fmoc-4-aminomethyl-phenylacetic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068779#cas-number-and-molecular-weight-of-fmoc-4-aminomethyl-phenylacetic-acid]

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